N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC13701980
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18ClNO |
|---|---|
| Molecular Weight | 179.69 g/mol |
| IUPAC Name | N-(oxan-4-ylmethyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO.ClH/c1-2-9-7-8-3-5-10-6-4-8;/h8-9H,2-7H2,1H3;1H |
| Standard InChI Key | IFYBNBSTSQWVLV-UHFFFAOYSA-N |
| SMILES | CCNCC1CCOCC1.Cl |
| Canonical SMILES | CCNCC1CCOCC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-((Tetrahydro-2H-pyran-4-yl)methyl)ethanamine hydrochloride consists of a tetrahydro-2H-pyran ring substituted with an ethylamine group at the 4-position, stabilized as a hydrochloride salt. The IUPAC name N-(oxan-4-ylmethyl)ethanamine; hydrochloride reflects this configuration. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.69 g/mol |
| SMILES | CCNCC1CCOCC1.Cl |
| InChI | InChI=1S/C8H17NO.ClH/c1-2-9-7-8-3-5-10-6-4-8;/h8-9H,2-7H2,1H3;1H |
| InChIKey | IFYBNBSTSQWVLV-UHFFFAOYSA-N |
The tetrahydro-2H-pyran ring adopts a chair conformation, with the ethylamine side chain extending axially or equatorially depending on steric and electronic factors .
Synthetic Routes
Synthesis typically involves multi-step organic reactions, beginning with the formation of the tetrahydro-2H-pyran ring followed by functionalization with the ethanamine moiety. One reported pathway starts with 4-cyanotetrahydro-2H-pyran, which undergoes reduction to form the primary amine intermediate, 4-(aminomethyl)tetrahydro-2H-pyran . Subsequent alkylation with ethyl bromide or similar agents introduces the ethyl group, yielding the free base. Treatment with hydrochloric acid finalizes the hydrochloride salt .
Physicochemical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation. For example:
-
-NMR: Peaks corresponding to the pyran ring protons (δ 3.5–4.0 ppm, axial/equatorial Hs) and ethylamine methyl groups (δ 1.1–1.3 ppm) are expected.
-
MS: The molecular ion peak at m/z 179.69 aligns with the molecular weight, while fragmentation patterns confirm the loss of HCl (~36.46 Da).
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear protective gloves/clothing . |
| Serious Eye Irritation | H319 | Use eye/face protection . |
| Respiratory Irritation | H335 | Ensure adequate ventilation . |
Related Compounds and Analogues
N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride (CID 22737007)
This methyl-substituted analog shares the tetrahydro-2H-pyran core but differs in alkyl chain length. It exhibits similar hazards (H302, H315) and is used in high-throughput screening assays .
4-(Aminomethyl)tetrahydro-2H-pyran (CAS 130290-79-8)
The primary amine precursor to many derivatives, this compound is pivotal in synthesizing PDE10A inhibitors for neurological disorders .
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